
1,2,4-Tris(3-methylbutan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Tris(3-methylbutan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 3-methylbutan-2-yl groups at the 1, 2, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris(3-methylbutan-2-yl)benzene typically involves Friedel-Crafts alkylation reactions. In this process, benzene is reacted with 3-methyl-2-butanol in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1,2,4-Tris(3-methylbutan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,2,4-Tris(3-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2,4-Tris(3-methylbutan-2-yl)benzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the electron-donating effects of the 3-methylbutan-2-yl groups, facilitating the substitution process . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
1,3,5-Tris(3-methylbutan-2-yl)benzene: Similar structure but with different substitution pattern.
1,2,3-Tris(3-methylbutan-2-yl)benzene: Another isomer with different substitution positions.
Uniqueness
1,2,4-Tris(3-methylbutan-2-yl)benzene is unique due to its specific substitution pattern, which influences its reactivity and stability. The position of the substituents affects the compound’s electronic properties and its behavior in chemical reactions, making it distinct from other isomers .
特性
CAS番号 |
61139-52-4 |
|---|---|
分子式 |
C21H36 |
分子量 |
288.5 g/mol |
IUPAC名 |
1,2,4-tris(3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C21H36/c1-13(2)16(7)19-10-11-20(17(8)14(3)4)21(12-19)18(9)15(5)6/h10-18H,1-9H3 |
InChIキー |
OILYAEVOYVAJAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C1=CC(=C(C=C1)C(C)C(C)C)C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)

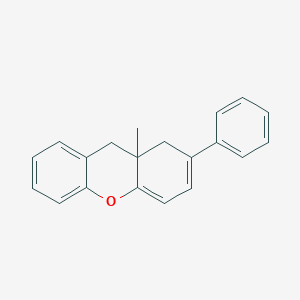
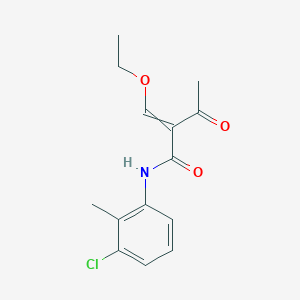

![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
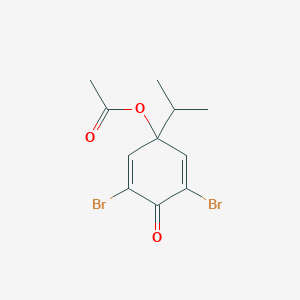
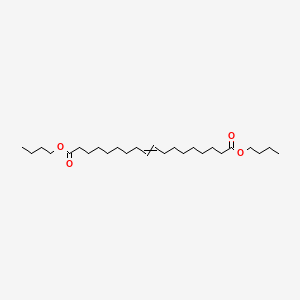

![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)

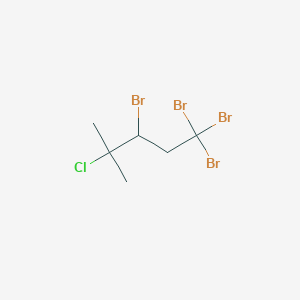
![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
